1-(3-chloropropyl)-1H-pyrrole
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Overview
Description
1-(3-chloropropyl)-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3-chloropropyl group. This compound is a colorless liquid at room temperature and is soluble in many organic solvents. It is used in various chemical syntheses and has applications in different fields such as pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 1-(3-chloropropyl)-1H-pyrrole are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)-1H-pyrrole can be synthesized through several methods:
Reaction of Pyrrole with 3-Chloropropanol: This method involves the reaction of pyrrole with 3-chloropropanol in the presence of a base such as sodium hydride or potassium carbonate.
Reaction of Pyrrole with 3-Chloropropyl Chloride: Another method involves the reaction of pyrrole with 3-chloropropyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the methods mentioned above. The reactions are carried out in reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Bases like sodium hydroxide or potassium carbonate, solvents like ethanol or dimethylformamide, and temperatures ranging from room temperature to reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane, and temperatures ranging from 0°C to room temperature.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like tetrahydrofuran or ethanol, and temperatures ranging from 0°C to room temperature.
Major Products Formed
Nucleophilic Substitution: Substituted pyrroles with various functional groups replacing the chlorine atom.
Oxidation: Oxidized pyrrole derivatives such as pyrrole-2,5-diones.
Reduction: Reduced derivatives like 1-(3-propyl)-1H-pyrrole.
Scientific Research Applications
Comparison with Similar Compounds
1-(3-chloropropyl)-1H-pyrrole can be compared with other similar compounds such as:
1-(3-chloropropyl)-1H-pyrrolidine: This compound has a similar structure but with a saturated pyrrolidine ring instead of a pyrrole ring.
3-chloropropylamine: This compound has a similar 3-chloropropyl group but with an amine functional group instead of a pyrrole ring.
The uniqueness of this compound lies in its combination of the reactive 3-chloropropyl group with the aromatic pyrrole ring, which provides distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-(3-chloropropyl)pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN/c8-4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNLJZUMBKLGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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